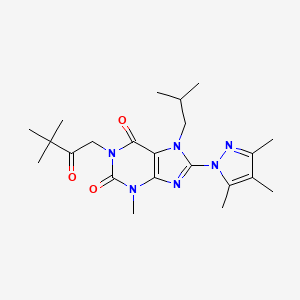
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
Polymer Synthesis and Characterization
Research on novel diamines and their polymerization with various dianhydrides highlights the development of new polyimides with significant solubility in organic solvents and high thermal stability. These materials are potentially applicable in high-performance applications due to their favorable thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer and Antimicrobial Research
Anticancer Activity
The design and synthesis of pyrimidin-4-one derivatives have shown significant anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests that compounds with similar core structures could be explored for their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activity
The development of chromone-pyrimidine coupled derivatives demonstrates an environmentally friendly synthesis approach, with some derivatives exhibiting potent antifungal and antibacterial activities. This indicates the potential for structurally related compounds in antimicrobial research (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Heterocyclic Compound Synthesis
Development of Heterocyclic Compounds
The synthesis of heterocyclic compounds through interactions with various chemical reagents underscores the versatility and potential of pyrimidine derivatives in creating bioactive molecules. Such compounds have applications ranging from medicinal chemistry to materials science, indicating a broad research area for related chemical structures (El-kerdawy, Yousif, El-Emam, Moustafa, & El-Sherbeny, 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-(phenethylamino)ethyl chloride followed by reaction with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol", "2-oxo-2-(phenethylamino)ethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-oxo-2-(phenethylamino)ethyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-(phenethylamino)-2-oxoethyl)-4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol.", "Step 3: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS RN |
872608-47-4 |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Molecular Formula |
C21H19F2N5O3S |
Molecular Weight |
459.47 |
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c22-14-7-6-13(10-15(14)23)19(30)26-17-18(24)27-21(28-20(17)31)32-11-16(29)25-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
JQTMRTHDZLCKAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
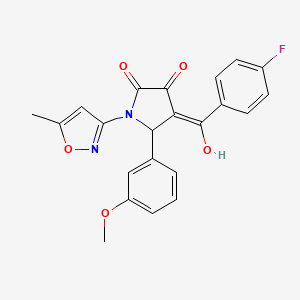
![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
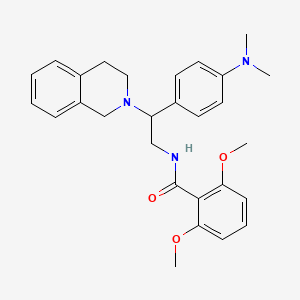
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
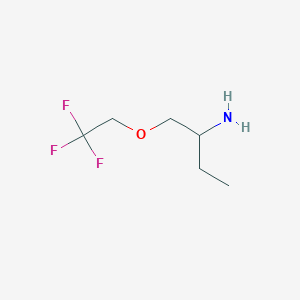

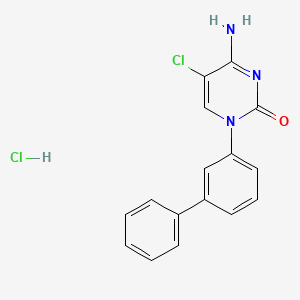
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
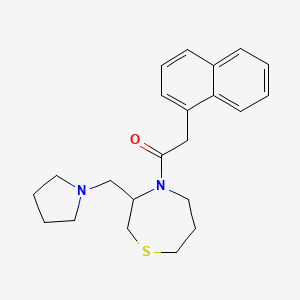
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)

![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
